(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
The compound (7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a structurally complex molecule featuring a tricyclic core with fused heterocyclic rings, a 2-chlorophenylmethylsulfanyl group, a phenyl substituent, and a methanol functional group.
Properties
IUPAC Name |
[7-[(2-chlorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-15-22-19(18(13-30)12-27-15)11-20-24(31-22)28-23(16-7-3-2-4-8-16)29-25(20)32-14-17-9-5-6-10-21(17)26/h2-10,12,30H,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCKPULZTQNFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule characterized by a unique tricyclic structure and multiple functional groups. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Structural Characteristics
The compound features a triazatricyclo structure that contributes to its potential pharmacological properties. The presence of a sulfanyl group and various aromatic rings suggests possible interactions with biological targets. Its intricate design may allow for diverse chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Neuroprotective capabilities
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may stem from its ability to interact with specific enzymes or receptors within the body, modulating their activity and influencing various physiological processes.
Comparative Analysis with Similar Compounds
To better understand the potential biological activities of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains phenyl and ethynyl groups | Neuroprotective effects |
| Phenothiazine | Tricyclic structure with sulfur | Antipsychotic properties |
| Quetiapine | Similar tricyclic framework | Antipsychotic and mood stabilizer |
This comparison highlights the unique substituents and structural arrangement of the target compound, which may confer distinct biological activities not observed in others.
Case Studies and Research Findings
-
Anticancer Activity : Preliminary studies suggest that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer activity of related compounds against prostate cancer cell lines (PC3) using the MTT assay. The results indicated a notable inhibition rate at specific concentrations:
- IC50 values for related ligands were determined to be lower than 100 µg/mL against cancer cells, indicating strong potential for therapeutic applications.
- Antimicrobial Properties : Other studies have investigated the antimicrobial efficacy of structurally related compounds against pathogenic bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. Results demonstrated significant antibacterial activity at varying concentrations.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Triazatricyclo Core : Cyclization reactions using appropriate precursors under strong acidic or basic conditions.
- Introduction of the Sulfanyl Group : Substitution reactions involving suitable leaving groups to incorporate the sulfanyl moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s tricyclic scaffold resembles macrolides (e.g., lankacidin C) and hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) products (e.g., syringolin A). Key structural distinctions include:
- Chlorophenyl and sulfur linkages : The 2-chlorophenylmethylsulfanyl group is rare among microbial metabolites but shares similarities with synthetic antifungal agents bearing halogenated aryl groups.
- Methanol functionalization: Unlike most microbial secondary metabolites, the terminal methanol group may enhance solubility or enable covalent interactions with targets, analogous to polyphenolic compounds in methanol extracts ().
Bioactivity and Mechanisms
- The target compound’s tricyclic core may similarly disrupt nucleic acid or protein synthesis.
- Antimicrobial activity : Syringolin A, a proteasome inhibitor from Pseudomonas, shares hybrid NRPS-PKS biosynthetic logic (). The target compound’s sulfur and chlorophenyl groups may confer antimicrobial properties through membrane disruption or enzyme inhibition.
- Mechanistic predictions: Docking studies () suggest that structurally similar compounds (e.g., oleanolic acid and hederagenin) share mechanisms of action (MOAs). The methanol group could act as a hydrogen-bond donor, enhancing target affinity.
Physicochemical Properties
- Solubility: The methanol group likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., lankacidin C). Methanol extracts of natural products often contain higher phenolic content (), which correlates with bioavailability.
- Stability : The chlorophenyl group may increase metabolic stability, similar to synthetic pharmaceuticals with halogen substituents.
Data Tables
Table 1: Structural and Functional Comparison
Discussion
The target compound’s structural complexity and functional groups position it as a promising candidate for antitumor or antimicrobial applications. Future research should prioritize heterologous expression of its BGCs and in vitro validation of bioactivity.
Q & A
Q. Characterization Methods :
- X-ray Crystallography : Resolve the 3D structure, confirming bond angles (e.g., O3—C12—C13 = 113.3° ± 0.2°, N2—C12—C8 = 106.35° ± 0.18°) .
- NMR Spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish overlapping signals in the tricyclic core .
Basic: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:
- Transition State Analysis : Identify energy barriers for cyclization steps, guiding temperature and catalyst selection (e.g., acid/base catalysts) .
- Solvent Screening : Use COSMO-RS simulations to evaluate solvent effects on reaction yields. Polar aprotic solvents (e.g., DMF) may enhance sulfanyl group incorporation .
- Machine Learning : Train models on analogous heterocyclic reactions to predict regioselectivity and byproduct formation .
Advanced: How to resolve contradictions in spectroscopic data during structural validation?
Answer:
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts, X-ray bond lengths) require systematic validation:
- Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility in the tricyclic system (e.g., chair vs. boat conformations) .
- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets or alternative space groups to resolve ambiguities in bond angles (e.g., C12—C13—Cl2 = 111.07° ± 0.17°) .
- Cross-Validation : Compare IR/Raman spectra with DFT-simulated vibrational modes to confirm functional groups .
Q. Example Table: Observed vs. Calculated NMR Shifts
| Carbon Position | Experimental δ (ppm) | DFT-Predicted δ (ppm) | Deviation |
|---|---|---|---|
| C12 | 179.8 | 182.1 | +2.3 |
| C13 | 30.3 | 28.9 | -1.4 |
Advanced: What methodologies are effective in studying the compound’s reactivity under catalytic conditions?
Answer:
Advanced mechanistic studies involve:
- Kinetic Isotope Effects (KIE) : Measure or KIEs to distinguish between concerted or stepwise mechanisms in sulfanyl group transfer reactions .
- In Situ Spectroscopy : Use Raman or IR microspectroscopy to monitor transient intermediates during catalytic cycles .
- Electron Density Mapping : Analyze Laplacian plots (from X-ray data) to identify nucleophilic/electrophilic sites in the triazatricyclo core .
Basic: What safety protocols are critical when handling this compound’s intermediates?
Answer:
- Toxicology Screening : Reference EPA High Production Volume (HPV) data for methanol derivatives to assess acute toxicity (e.g., LD50, inhalation risks) .
- Lab Practices : Implement fume hood use for thiol-containing intermediates and enforce PPE protocols (gloves, goggles) per chemical hygiene plans .
Advanced: How can AI-driven platforms enhance predictive modeling of this compound’s physicochemical properties?
Answer:
- COMSOL Multiphysics Integration : Simulate diffusion and reaction kinetics in multi-phase systems, optimizing parameters like stirring rate or catalyst loading .
- Generative AI : Train models on PubChem/NIST datasets to predict solubility, logP, and stability under varying pH conditions .
Advanced: What strategies address low yields in the final cyclization step?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
